N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
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Overview
Description
N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group attached to a benzoyl moiety, a prop-2-yn-1-yl group attached to a piperidine ring, and a carbohydrazide functional group
Preparation Methods
The synthesis of N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the difluoromethoxybenzoyl intermediate:
Attachment of the prop-2-yn-1-yl group: The prop-2-yn-1-yl group is introduced onto the piperidine ring through an alkylation reaction.
Formation of the carbohydrazide group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The carbohydrazide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and hydrazines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring and carbohydrazide group can modulate its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[3-(trifluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical and biological properties.
N’-[3-(methoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide: This compound has a methoxy group instead of a difluoromethoxy group, which can influence its reactivity and interactions with biological targets.
N’-[3-(difluoromethyl)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide: This compound has a difluoromethyl group instead of a difluoromethoxy group, which can alter its chemical stability and biological activity.
The uniqueness of N’-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific research applications.
Properties
IUPAC Name |
N'-[3-(difluoromethoxy)benzoyl]-1-prop-2-ynylpiperidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-2-9-22-10-4-3-8-14(22)16(24)21-20-15(23)12-6-5-7-13(11-12)25-17(18)19/h1,5-7,11,14,17H,3-4,8-10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRYWDDDHJAQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NNC(=O)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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